molecular formula C26H33N5O B2718422 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923113-47-7

4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

Cat. No.: B2718422
CAS No.: 923113-47-7
M. Wt: 431.584
InChI Key: YPBFPLDXZNDMRJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is an organic compound commonly explored in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions:

  • Step 1: Synthesis of the pyrimidine intermediate begins with the reaction of diethylamine with a suitable pyrimidine precursor under controlled temperature and solvent conditions.

  • Step 2: Introduction of the tert-butyl group through tert-butylation reactions using tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide.

  • Step 3: Formation of the final product through amide bond formation, which often involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to promote the reaction under moderate to high temperatures.

Industrial Production Methods: Industrial-scale production of this compound may utilize continuous flow synthesis techniques to enhance efficiency and yield. Reaction conditions are optimized through automation, ensuring precision in temperature control, reagent addition, and reaction times.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Undergoes oxidation reactions typically with oxidizing agents like potassium permanganate, resulting in the formation of oxidized derivatives.

  • Reduction: Can be reduced using reducing agents like sodium borohydride, leading to the corresponding reduced amines.

  • Substitution: Participates in nucleophilic substitution reactions, particularly at the pyrimidine ring, facilitated by agents like sodium ethoxide.

Common Reagents and Conditions:
  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution agents: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

This compound exhibits a wide range of applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Explored for its potential as a bioactive agent in enzyme inhibition studies.

  • Medicine: Investigated for its role in developing new pharmaceutical agents due to its potential therapeutic properties.

  • Industry: Utilized in materials science for the synthesis of novel polymers and catalysts.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide exerts its effects involves specific molecular targets such as enzymes and receptors. It likely interacts through hydrogen bonding and hydrophobic interactions, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds:

  • N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide: : Shares a similar structure but differs in the position of the methyl group.

  • 4-tert-butyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide: : Differs by the substitution of diethylamino with dimethylamino.

  • 4-tert-butyl-N-(4-{[4-(diethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)benzamide: : Similar compound with variation in the pyrimidine ring substitution.

Uniqueness: The uniqueness of 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide lies in its specific structural configuration, which imparts distinctive chemical properties and reactivity patterns, making it valuable for targeted research and industrial applications.

Properties

IUPAC Name

4-tert-butyl-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O/c1-7-31(8-2)23-17-18(3)27-25(30-23)29-22-15-13-21(14-16-22)28-24(32)19-9-11-20(12-10-19)26(4,5)6/h9-17H,7-8H2,1-6H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBFPLDXZNDMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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